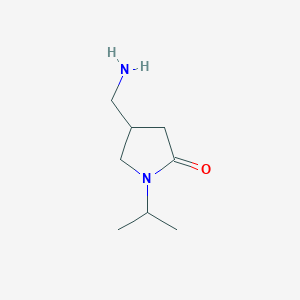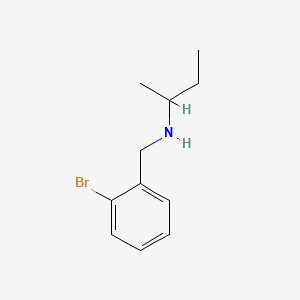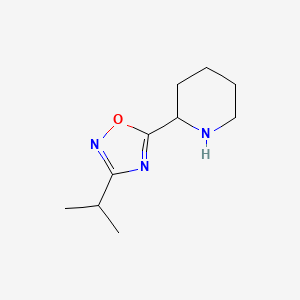
5-Amino-8-hydroxy-2-methylquinoline
Overview
Description
5-Amino-8-hydroxy-2-methylquinoline is a chemical compound with the molecular formula C10H10N2O . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of 2-methylquinoline derivatives, including this compound, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . A modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein has been reported for the synthesis of 2-methylquinoline .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. The molecule has a hydroxyl group at the 8th position, an amino group at the 5th position, and a methyl group at the 2nd position .
Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, can undergo various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are useful for the construction and functionalization of this compound .
Scientific Research Applications
5-Amino-8-hydroxy-2-methylquinoline has a number of scientific research applications. It is used as an antioxidant, a chelating agent, and a fluorescent dye. As an antioxidant, this compound has been studied for its ability to scavenge free radicals and protect cells from oxidative damage. As a chelating agent, it can be used to remove metal ions from solution, which is useful in a variety of chemical and biochemical processes. As a fluorescent dye, it has been used in a variety of biological assays, including DNA sequencing, protein labeling, and cell imaging.
Mechanism of Action
Target of Action
5-Amino-2-methylquinolin-8-ol, also known as 5-amino-2-methyl-8-Quinolinol or 5-Amino-8-hydroxy-2-methylquinoline, is a derivative of quinoline . Quinoline and its derivatives are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, particularly in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through complex formation . For instance, they can undergo complexation with transition metal complexes . In the context of anticancer activity, quinoline derivatives have been found to interact with the PI3K/AKT/mTOR pathway proteins .
Biochemical Pathways
Quinoline derivatives have been found to interact with the pi3k/akt/mtor pathway , which plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It is noted that quinoline derivatives are predicted to satisfy the adme profile .
Result of Action
Quinoline derivatives have been found to exhibit pronounced antioxidant activity , and some have shown significant cytotoxicity in drug-resistant cells .
Action Environment
It is known that the anticancer activity of quinoline scaffold was found to be dependent on the position of the substituents . Moreover, the more cytotoxic ligands preferentially stabilize the lower oxidation state of the metal ions .
Advantages and Limitations for Lab Experiments
The advantages of 5-Amino-8-hydroxy-2-methylquinoline for use in lab experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. Its fluorescent properties make it useful for a variety of biological assays, including DNA sequencing, protein labeling, and cell imaging. Its chelating properties make it useful for removing metal ions from solution. However, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well understood.
Future Directions
There are a number of possible future directions for research on 5-Amino-8-hydroxy-2-methylquinoline. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in medicine. Other possible areas of research include the development of new synthesis methods, the study of its toxicity and safety, and the development of new fluorescent dyes based on this compound.
Safety and Hazards
properties
IUPAC Name |
5-amino-2-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOFWZGKLRGLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)
![[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3166988.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)


amine](/img/structure/B3167025.png)




![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)